
3,3,3-Trifluoropropyl3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoropropyl 3-phenylpropanoate is an organic compound characterized by the presence of both trifluoropropyl and phenylpropanoate groups. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoropropyl 3-phenylpropanoate typically involves the esterification of 3,3,3-trifluoropropanol with 3-phenylpropanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of 3,3,3-Trifluoropropyl 3-phenylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoropropyl 3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include trifluoropropyl alcohols, phenylpropanoic acids, and various substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3,3-Trifluoropropyl 3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoropropyl groups into molecules, which can enhance the chemical and thermal stability of the resulting compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, coatings, and materials with enhanced properties such as hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism by which 3,3,3-Trifluoropropyl 3-phenylpropanoate exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The trifluoropropyl group can enhance the binding affinity and specificity of the compound to its targets, leading to improved efficacy in various applications. The pathways involved often include enzymatic catalysis and receptor-mediated signaling.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoropropyltrimethoxysilane: Used in surface treatments and coatings.
3,3,3-Trifluoropropionic acid: Utilized in organic synthesis and as a building block for more complex molecules.
Methyl 3,3,3-Trifluoropropionate: Employed in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
3,3,3-Trifluoropropyl 3-phenylpropanoate is unique due to its combination of trifluoropropyl and phenylpropanoate groups, which impart distinct chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry.
Properties
Molecular Formula |
C12H13F3O2 |
|---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
3,3,3-trifluoropropyl 3-phenylpropanoate |
InChI |
InChI=1S/C12H13F3O2/c13-12(14,15)8-9-17-11(16)7-6-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
KSSBBLWYQWDWAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)OCCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-[2-(3-hydroxy-4-methoxyphenyl)ethylamino]-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13147390.png)
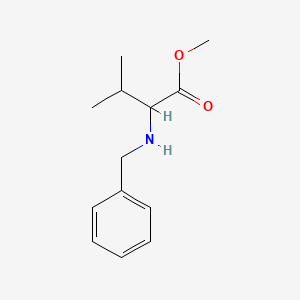
![N-[(E,2S,3S)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octanamide](/img/structure/B13147399.png)
![8-Bromo-3-methyl-1H-pyrrolo[3,2-f]quinolin-2(3H)-one](/img/structure/B13147417.png)
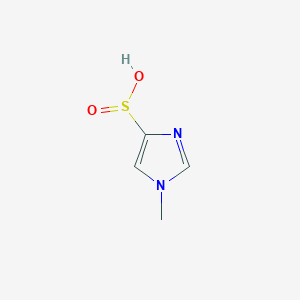
![8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B13147431.png)
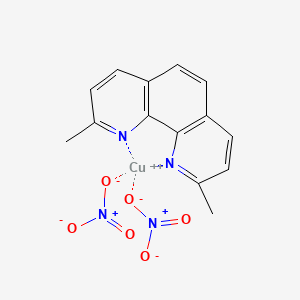
![8-Azaspiro[4.5]dec-2-en-1-one hydrochloride](/img/structure/B13147435.png)
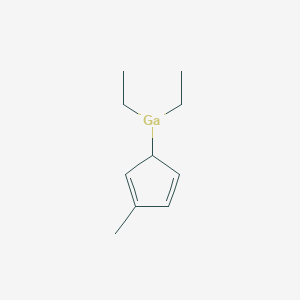
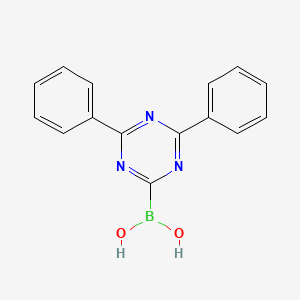
![N,N'-(([2,2'-Bipyridine]-3,4-diylbis(azanediyl))bis(carbonyl))dibenzamide](/img/structure/B13147454.png)
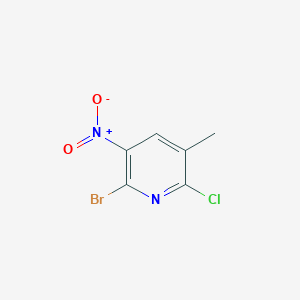
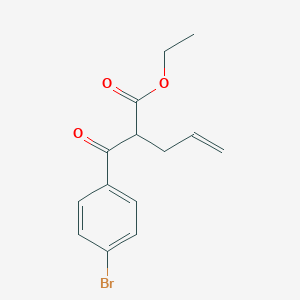
![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13147471.png)
